

# A Comparative Guide to the Catalytic Performance of Nickel Selenide in Electrocatalysis

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## Compound of Interest

Compound Name: Nickel selenate

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In the quest for efficient and cost-effective catalysts for electrochemical water splitting, nickel selenides ( $\text{Ni}_x\text{Se}_y$ ) have emerged as a promising class of materials. This guide provides an objective comparison of the catalytic performance of various nickel selenide stoichiometries against established and alternative catalysts for the Oxygen Evolution Reaction (OER) and Hydrogen Evolution Reaction (HER), the two half-reactions of water electrolysis. The information presented is supported by experimental data from peer-reviewed literature to aid researchers in their evaluation and selection of catalytic materials.

## Overview of Nickel Selenide Catalysts

Nickel selenides are compounds formed between nickel and selenium, existing in various crystalline phases such as  $\text{NiSe}$ ,  $\text{NiSe}_2$ ,  $\text{Ni}_3\text{Se}_2$ , and  $\text{Ni}_3\text{Se}_4$ . Their catalytic activity is intrinsically linked to their electronic structure, composition, and morphology. The synergistic effects between nickel and selenium contribute to their high electrical conductivity and diverse active sites, making them efficient for both OER and HER. It is important to note that while the term "**nickel selenate**" was initially considered, the vast body of scientific literature points towards "nickel selenide" as the catalytically active species in these applications.

## Comparative Catalytic Performance

The efficacy of an electrocatalyst is primarily evaluated by two key metrics: the overpotential ( $\eta$ ) required to achieve a specific current density (typically 10 mA/cm<sup>2</sup>) and the Tafel slope. A lower overpotential indicates a higher energy efficiency, while a smaller Tafel slope suggests more favorable reaction kinetics.

## Oxygen Evolution Reaction (OER) Performance

The OER is the anodic half-reaction in water splitting and is often the kinetic bottleneck. The data below compares the OER performance of various nickel selenide phases with the benchmark catalyst, Ruthenium(IV) Oxide (RuO<sub>2</sub>), and another common alternative, Nickel Iron Layered Double Hydroxide (NiFe-LDH).

Catalyst	Overpotential ( $\eta$ ) @ 10 mA/cm <sup>2</sup> (mV)	Tafel Slope (mV/dec)
Nickel Selenides		
Ni <sub>3</sub> Se <sub>2</sub>	290[1]	97.1[2]
Fe-doped NiSe <sub>2</sub>	279[3]	39[3]
Benchmark & Alternatives		
RuO <sub>2</sub>	~300 - 461[4]	~55 - 103[4]
NiFe-LDH	~200 - 300	~30 - 60[1]

## Hydrogen Evolution Reaction (HER) Performance

The HER is the cathodic half-reaction where hydrogen gas is produced. The performance of nickel selenides is compared against the benchmark Platinum on Carbon (Pt/C) and another promising non-precious metal catalyst, Molybdenum Disulfide (MoS<sub>2</sub>).

Catalyst	Overpotential ( $\eta$ ) @ 10 mA/cm <sup>2</sup> (mV)	Tafel Slope (mV/dec)
Nickel Selenides		
NiSe <sub>2</sub>	~150 - 250	~40 - 60
Benchmark & Alternatives		
Pt/C	< 50	~30
MoS <sub>2</sub>	~150 - 250	~40 - 100

## Experimental Protocols

Reproducibility is paramount in scientific research. Below are detailed methodologies for the synthesis of nickel selenide catalysts and their electrochemical evaluation, based on established protocols in the field.[\[5\]](#)[\[6\]](#)

### Hydrothermal Synthesis of Nickel Selenide Nanosheets

This protocol describes a general method for synthesizing NiSe<sub>2</sub> nanosheets, which can be adapted for other nickel selenide phases by adjusting precursor ratios.

- Precursor Solution Preparation:
  - Dissolve 1 mmol of nickel(II) chloride hexahydrate (NiCl<sub>2</sub>·6H<sub>2</sub>O) and 2 mmol of selenium dioxide (SeO<sub>2</sub>) in 30 mL of deionized water.
  - Separately, dissolve 20 mmol of hydrazine hydrate (N<sub>2</sub>H<sub>4</sub>·H<sub>2</sub>O) as a reducing agent in 10 mL of deionized water.
- Reaction Mixture:
  - Slowly add the hydrazine hydrate solution to the nickel and selenium precursor solution under constant stirring.
  - Transfer the resulting mixture to a 50 mL Teflon-lined stainless-steel autoclave.

- Hydrothermal Reaction:
  - Seal the autoclave and heat it to 180°C for 12 hours.
  - Allow the autoclave to cool down to room temperature naturally.
- Product Collection and Washing:
  - Collect the black precipitate by centrifugation at 8000 rpm for 10 minutes.
  - Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.
- Drying:
  - Dry the final product in a vacuum oven at 60°C for 12 hours.

## Electrochemical Performance Evaluation

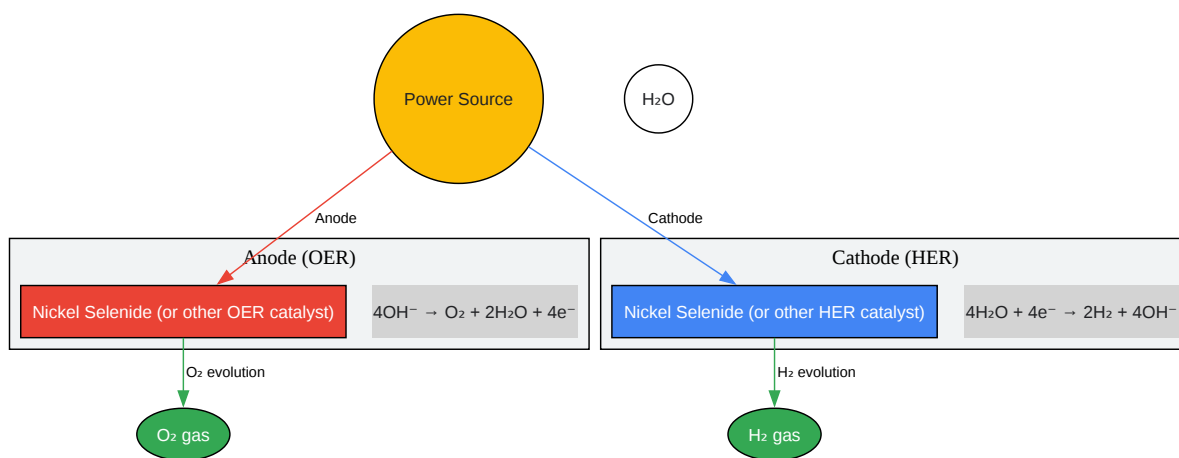
The following protocol outlines the standard procedure for evaluating the OER and HER performance of the synthesized catalysts using a three-electrode setup.

- Working Electrode Preparation:
  - Disperse 5 mg of the nickel selenide catalyst powder in a solution containing 1 mL of ethanol and 50  $\mu$ L of Nafion® solution (5 wt%).
  - Sonify the mixture for 30 minutes to form a homogeneous catalyst ink.
  - Drop-cast 10  $\mu$ L of the ink onto a glassy carbon electrode (GCE) or other suitable substrate (e.g., nickel foam) and let it dry at room temperature.
- Electrochemical Cell Setup:
  - Use a standard three-electrode cell containing an alkaline electrolyte (e.g., 1.0 M KOH).
  - The prepared catalyst-coated electrode serves as the working electrode.
  - A graphite rod or platinum wire is used as the counter electrode.

- A saturated calomel electrode (SCE) or a mercury/mercuric oxide (Hg/HgO) electrode is used as the reference electrode. All potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale.
- Electrochemical Measurements:
  - OER Measurement: Perform Linear Sweep Voltammetry (LSV) from 1.0 V to 2.0 V vs. RHE at a scan rate of 5 mV/s.
  - HER Measurement: Perform LSV from 0.0 V to -0.8 V vs. RHE at a scan rate of 5 mV/s.
  - Tafel Plot: The Tafel slope is determined from the linear region of the Tafel plot (overpotential vs. log of current density).
  - Stability Test: Chronoamperometry or chronopotentiometry can be performed at a constant current density (e.g., 10 mA/cm<sup>2</sup>) for an extended period to evaluate the catalyst's stability.

## Visualizing the Process: Electrochemical Water Splitting

The following diagram illustrates the fundamental process of electrochemical water splitting, highlighting the roles of the OER and HER catalysts.



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Caption: Electrochemical water splitting process.

## Conclusion

Nickel selenides demonstrate significant promise as efficient and cost-effective electrocatalysts for both the Oxygen Evolution Reaction and the Hydrogen Evolution Reaction. Their performance, particularly when doped with other transition metals, is comparable to, and in some cases exceeds, that of more expensive benchmark materials. The detailed experimental protocols provided in this guide are intended to facilitate further research and development in this exciting field, enabling a more standardized and comparative approach to catalyst evaluation. The continued exploration of different nickel selenide stoichiometries and composite materials holds the potential for even greater advancements in sustainable hydrogen production.

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## References

- 1. Non-Kinetic Effects Convolute Activity and Tafel Analysis for the Alkaline Oxygen Evolution Reaction on NiFeOOH Electrocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrothermal synthesis and characterization of nanostructured nickel diselenide (NiSe<sub>2</sub>) from the decomposition of nicke... [ouci.dntb.gov.ua]
- 3. Combinational modulations of NiSe<sub>2</sub> nanodendrites by phase engineering and iron-doping towards an efficient oxygen evolution reaction - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Protocol for Screening Water Oxidation or Reduction Electrocatalyst Activity in a Three-Electrode Cell for Alkaline Exchange Membrane Electrolysis [frontiersin.org]
- 6. osti.gov [osti.gov]
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